(1S,2S)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL
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Overview
Description
(1S,2S)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL is a chiral compound with significant interest in various scientific fields. This compound features a unique structure with an amino group, a hydroxyl group, and a trifluoromethyl-substituted aromatic ring, making it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-(trifluoromethyl)benzaldehyde and a suitable chiral amine.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired chiral amine alcohol.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of chiral catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be further reduced to form different derivatives using reducing agents.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles under basic or acidic conditions
Major Products
The major products formed from these reactions include ketones, reduced amine derivatives, and substituted amine derivatives.
Scientific Research Applications
(1S,2S)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (1S,2S)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, aiding in its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL: The enantiomer of the compound with similar properties but different biological activities.
1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole: A compound with a similar trifluoromethyl-substituted aromatic ring but different functional groups.
Uniqueness
(1S,2S)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL is unique due to its specific chiral configuration and the presence of both amino and hydroxyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11ClF3NO |
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Molecular Weight |
253.65 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11ClF3NO/c1-5(16)9(15)6-2-3-8(11)7(4-6)10(12,13)14/h2-5,9,16H,15H2,1H3/t5-,9+/m0/s1 |
InChI Key |
XOKSOWRYJFLXDJ-SSDLBLMSSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC(=C(C=C1)Cl)C(F)(F)F)N)O |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)Cl)C(F)(F)F)N)O |
Origin of Product |
United States |
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